molecular formula C20H14ClN3O2 B239921 N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide

Cat. No. B239921
M. Wt: 363.8 g/mol
InChI Key: ZGMWTFYPCGMYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide (CB-1) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a potent and selective inhibitor of the protein kinase, which is involved in many signaling pathways in the body. The purpose of

Mechanism of Action

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide selectively inhibits protein kinase, which is involved in many signaling pathways in the body. By inhibiting this enzyme, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide can block the downstream effects of these pathways, such as cell proliferation, neurotransmitter release, and immune response modulation. The exact mechanism of action of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide is still being studied, but it is thought to involve the binding of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide to the ATP-binding site of protein kinase.
Biochemical and Physiological Effects:
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to inhibit cell proliferation and induce apoptosis in tumor cells. In neurobiology, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders. In immunology, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to modulate the immune response, which could have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in lab experiments is its potency and selectivity for protein kinase inhibition. This allows for specific targeting of signaling pathways involved in various biological processes. However, one limitation of using N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide is its potential off-target effects, as protein kinase is involved in many signaling pathways in the body. Additionally, the synthesis of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide can be complex and time-consuming, which could limit its availability for use in lab experiments.

Future Directions

There are several future directions for the use of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in scientific research. One direction is the development of more potent and selective inhibitors of protein kinase, which could have implications for the treatment of various diseases. Another direction is the exploration of the potential use of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in combination with other drugs or therapies, which could enhance its efficacy. Additionally, the use of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in animal studies could provide further insight into its potential use in humans.
In conclusion, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide (N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its potency and selectivity for protein kinase inhibition make it a valuable tool for targeted modulation of signaling pathways involved in various biological processes. While its potential off-target effects and complex synthesis method are limitations, the future directions for the use of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide in scientific research are promising.

Synthesis Methods

The synthesis of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide involves the reaction of 4-chlorobenzylamine with 2-amino-5-chlorobenzoxazole in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the intermediate compound. This intermediate is then reacted with nicotinamide in the presence of a catalyst, such as triethylamine, to yield N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide. The purity of the compound is typically analyzed by high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to inhibit the growth of tumor cells by blocking the protein kinase involved in cell proliferation. In neurobiology, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders. In immunology, N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide has been shown to modulate the immune response, which could have implications for the treatment of autoimmune diseases.

properties

Product Name

N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3O2/c21-15-5-3-13(4-6-15)10-19-24-17-11-16(7-8-18(17)26-19)23-20(25)14-2-1-9-22-12-14/h1-9,11-12H,10H2,(H,23,25)

InChI Key

ZGMWTFYPCGMYNJ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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